An In-Depth Technical Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid from 7-Azaindole
An In-Depth Technical Guide to the Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid from 7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 7-azaindole (1H-pyrrolo[2,3-b]pyridine). This three-step synthesis involves the protection of the indole nitrogen with a tosyl group, followed by a regioselective iridium-catalyzed C-H borylation at the C3 position, and subsequent hydrolysis of the resulting pinacol boronate ester.
Executive Summary
The synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is a critical process for the development of novel therapeutics, as the 7-azaindole scaffold is a key component in numerous biologically active compounds. This guide outlines a robust and efficient synthetic route, providing detailed experimental procedures, quantitative data, and visual workflows to enable successful replication and optimization in a laboratory setting.
Synthetic Pathway Overview
The overall synthetic transformation from 7-azaindole to 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid is depicted below. The process begins with the protection of the nitrogen atom of 7-azaindole, followed by the introduction of the boronic acid functionality at the C3 position via a pinacol ester intermediate.
Caption: Overall synthetic scheme from 7-azaindole to the target boronic acid.
Experimental Protocols
Step 1: Synthesis of 1-Tosyl-7-azaindole
The first step involves the protection of the nitrogen atom of 7-azaindole with a p-toluenesulfonyl (tosyl) group. This is crucial for directing the subsequent borylation to the desired C3 position and enhancing the stability of the molecule.
Methodology:
A widely adopted and effective method for the N-tosylation of indoles and related heterocycles utilizes a base such as potassium carbonate in an aprotic solvent.
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Reagents and Materials:
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7-Azaindole
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p-Toluenesulfonyl chloride (TsCl)
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
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Toluene
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Standard laboratory glassware and magnetic stirrer.
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Procedure:
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To a stirred mixture of 7-azaindole (1.0 mmol) and anhydrous potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL) at room temperature, add p-toluenesulfonyl chloride (2.2 mmol) portionwise.
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Stir the reaction mixture at room temperature for 6 hours.
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After completion of the reaction (monitored by TLC), add toluene (5 mL) to the mixture.
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Filter the solid inorganic salts and wash the filter cake with additional toluene.
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Evaporate the combined filtrate under reduced pressure to yield the crude 1-tosyl-7-azaindole. The product can be further purified by column chromatography on silica gel if necessary.
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| Reactant | Molar Eq. | Purity | Expected Yield |
| 7-Azaindole | 1.0 | >98% | - |
| p-Toluenesulfonyl chloride | 2.2 | >98% | - |
| Potassium carbonate | 4.0 | >99% | - |
| Product | |||
| 1-Tosyl-7-azaindole | - | >95% | 85-95% |
Step 2: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid Pinacol Ester
This key step introduces the boron functionality at the C3 position of the 7-azaindole core. A ligand-free iridium-catalyzed C-H borylation is an efficient and regioselective method for this transformation.[1][2][3]
Methodology:
The N-tosyl group directs the iridium catalyst to selectively activate the C-H bond at the C3 position for borylation with bis(pinacolato)diboron (B₂pin₂).
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Reagents and Materials:
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1-Tosyl-7-azaindole
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Bis(pinacolato)diboron (B₂pin₂)
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[Ir(OMe)(cod)]₂ (methoxy(cyclooctadiene)iridium(I) dimer)
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Anhydrous solvent (e.g., THF or Cyclohexane)
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Schlenk flask and inert atmosphere (Nitrogen or Argon) setup.
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Procedure:
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In a Schlenk flask under an inert atmosphere, dissolve 1-tosyl-7-azaindole (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol) in the anhydrous solvent (5 mL).
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Add the iridium catalyst, [Ir(OMe)(cod)]₂ (1.5 mol%), to the solution.
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Heat the reaction mixture at 80 °C and stir for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pinacol ester.
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| Reactant | Molar Eq. | Purity | Expected Yield |
| 1-Tosyl-7-azaindole | 1.0 | >95% | - |
| Bis(pinacolato)diboron (B₂pin₂) | 1.2 | >98% | - |
| [Ir(OMe)(cod)]₂ | 0.015 | >98% | - |
| Product | |||
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid pinacol ester | - | >95% | 65-85% |
Step 3: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic Acid
The final step is the hydrolysis of the pinacol ester to the desired boronic acid. This can be achieved under acidic conditions.
Methodology:
The pinacol protecting group is readily cleaved in the presence of an aqueous acid.
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Reagents and Materials:
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1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid pinacol ester
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Aqueous Hydrochloric Acid (HCl), e.g., 2 M
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Diethyl ether or Ethyl acetate
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolve the pinacol ester (1.0 mmol) in a suitable organic solvent such as diethyl ether or a mixture of THF and water.
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Add 2 M aqueous HCl (5-10 equivalents) to the solution.
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Stir the biphasic mixture vigorously at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Separate the organic layer, and extract the aqueous layer with the organic solvent (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude boronic acid. The product can often be used without further purification or can be recrystallized if necessary.
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| Reactant | Molar Eq. | Purity | Expected Yield |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid pinacol ester | 1.0 | >95% | - |
| Aqueous HCl (2 M) | 5.0 - 10.0 | - | - |
| Product | |||
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | - | >95% | >90% |
Data Presentation
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid | 882562-39-2 | C₁₄H₁₃BN₂O₄S | 316.14 g/mol |
| 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid pinacol ester | 866545-91-7 | C₂₀H₂₃BN₂O₄S | 398.29 g/mol |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental work.
Caption: Detailed experimental workflow for the three-step synthesis.
Conclusion
This guide presents a clear and detailed pathway for the synthesis of 1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid from 7-azaindole. By following the outlined experimental protocols and leveraging the provided quantitative data and workflow diagrams, researchers in the field of drug discovery and organic synthesis can reliably produce this key intermediate for their research and development endeavors. It is recommended that full analytical characterization be performed at each stage to ensure the identity and purity of the synthesized compounds.
References
- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-free iridium-catalyzed regioselective C-H borylation of indoles - 华东师范大学 [pure.ecnu.edu.cn]
